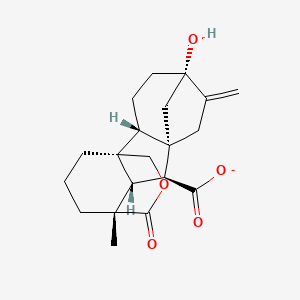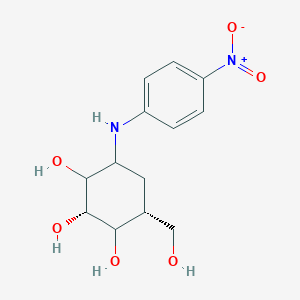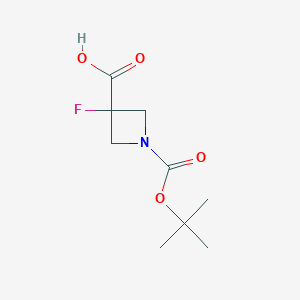![molecular formula C14H16O9 B1263345 (1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)
(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid is a tricarboxylic acid. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (1R,2S,5S,6S)-2-(3-carboxylatopropanoyl)-5-[(1-carboxylatovinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The compound has been prominently utilized in synthetic chemistry. Gerber and Vogel (2001) discussed its role in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and total asymmetric synthesis of 2,6-Anhydrohepturonic Acid derivatives. These derivatives are crucial for constructing (1 → 3)-C,C-linked trisaccharides, showcasing the compound's significant role in complex chemical synthesis and molecular construction (Gerber & Vogel, 2001).
Defant et al. (2011) utilized a related compound as a chiral building block in preparing new δ-sugar amino acids. These compounds offer potential uses in peptidomimetics due to their conformationally restricted structures, highlighting the compound's versatility in synthesizing structurally complex molecules (Defant et al., 2011).
Biochemical and Pharmaceutical Applications
In the realm of biochemistry and pharmacology, Iso et al. (1996) described the synthesis and biological activity of related compounds, emphasizing their potent antibacterial activity against a wide range of bacteria, including Pseudomonas aeruginosa (Iso et al., 1996). Similarly, Blatter et al. (1986) explored the chemical transformations of related compounds, showcasing their potential applications in synthesizing other bioactive molecules (Blatter & Ferrier, 1986).
Propiedades
Fórmula molecular |
C14H16O9 |
|---|---|
Peso molecular |
328.27 g/mol |
Nombre IUPAC |
(1R,2S,5S,6S)-5-(1-carboxyethenoxy)-2-(3-carboxypropanoyl)-6-hydroxycyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H16O9/c1-6(13(19)20)23-9-4-2-7(8(15)3-5-10(16)17)11(12(9)18)14(21)22/h2,4,7,9,11-12,18H,1,3,5H2,(H,16,17)(H,19,20)(H,21,22)/t7-,9+,11-,12-/m1/s1 |
Clave InChI |
XYCATPIYKOARSZ-OAIFWDMCSA-N |
SMILES isomérico |
C=C(C(=O)O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1O)C(=O)O)C(=O)CCC(=O)O |
SMILES canónico |
C=C(C(=O)O)OC1C=CC(C(C1O)C(=O)O)C(=O)CCC(=O)O |
Sinónimos |
2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid SEPHCHC cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)
![Calixresorc[6]arene](/img/structure/B1263265.png)
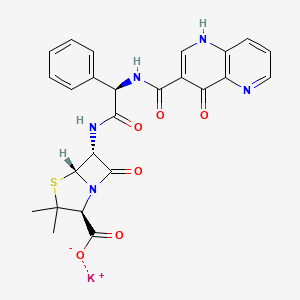
![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)
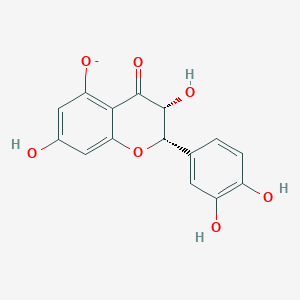
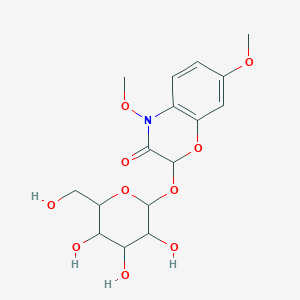
![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)
![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)

